
(R)-2,2-dimethyl-4-vinyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-dimethyl-4-vinyloxazolidine is an organic compound characterized by its oxazolidine ring structure, which includes a vinyl group and two methyl groups attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-4-vinyloxazolidine typically involves the reaction of an appropriate amine with an aldehyde or ketone, followed by cyclization. One common method is the reaction of ®-2-amino-2-methylpropanol with acrolein under acidic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of ®-2,2-dimethyl-4-vinyloxazolidine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2-dimethyl-4-vinyloxazolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidine ring can be reduced to form amines or alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or organometallic reagents can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted oxazolidines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-2,2-dimethyl-4-vinyloxazolidine is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2,2-dimethyl-4-vinyloxazolidine is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or infectious diseases.
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2,2-dimethyl-4-vinyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can act as a scaffold, allowing the compound to bind to active sites and modulate biological activity. The vinyl group may participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2,2-dimethyl-4-vinyloxazolidine: The enantiomer of ®-2,2-dimethyl-4-vinyloxazolidine, with similar chemical properties but different biological activity.
2,2-dimethyl-4-vinylthiazolidine: A structurally similar compound with a sulfur atom replacing the oxygen in the ring.
2,2-dimethyl-4-vinylimidazolidine: Another similar compound with a nitrogen atom in the ring.
Uniqueness
®-2,2-dimethyl-4-vinyloxazolidine is unique due to its specific chiral configuration and the presence of both a vinyl group and an oxazolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(4R)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H13NO/c1-4-6-5-9-7(2,3)8-6/h4,6,8H,1,5H2,2-3H3/t6-/m1/s1 |
Clave InChI |
QSZLXMIXBDOUGF-ZCFIWIBFSA-N |
SMILES isomérico |
CC1(N[C@@H](CO1)C=C)C |
SMILES canónico |
CC1(NC(CO1)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


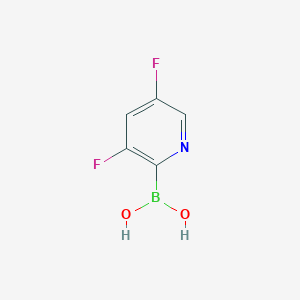
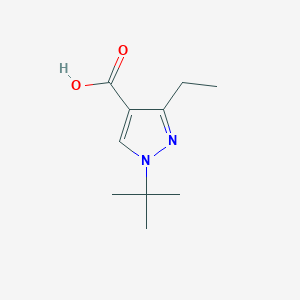
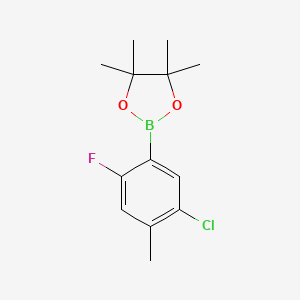
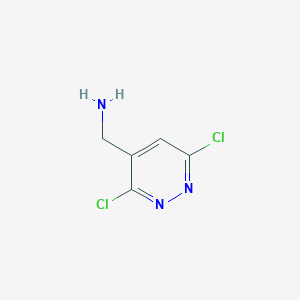
![(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B11766214.png)

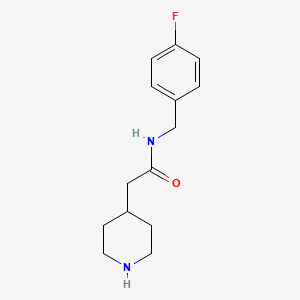
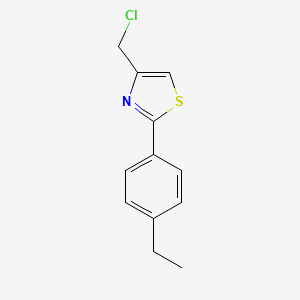
![3-Iodothieno[3,2-b]pyridine](/img/structure/B11766240.png)
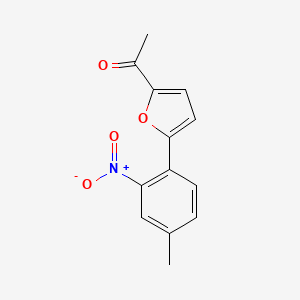
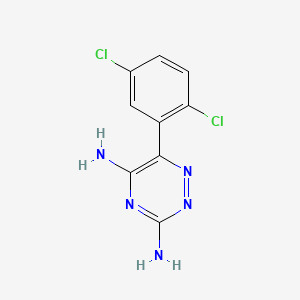
![Methyl (1R,2S,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11766266.png)
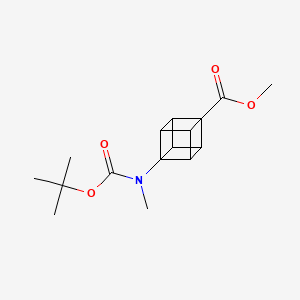
![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)
